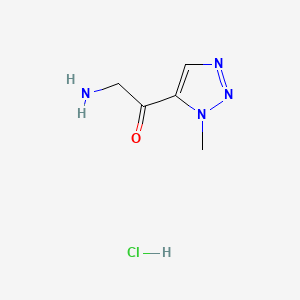

2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride

Beschreibung

This compound is a hydrochloride salt featuring a 1,2,3-triazole ring substituted with a methyl group at the 1-position and an amino-ketone side chain. The triazole core imparts unique electronic and steric properties, while the hydrochloride salt enhances aqueous solubility.

Eigenschaften

Molekularformel |

C5H9ClN4O |

|---|---|

Molekulargewicht |

176.60 g/mol |

IUPAC-Name |

2-amino-1-(3-methyltriazol-4-yl)ethanone;hydrochloride |

InChI |

InChI=1S/C5H8N4O.ClH/c1-9-4(3-7-8-9)5(10)2-6;/h3H,2,6H2,1H3;1H |

InChI-Schlüssel |

KPVZWNQBBSLMAQ-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=CN=N1)C(=O)CN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride can be achieved through various synthetic routes. One common method involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency and selectivity, making it a popular choice for the synthesis of 1,2,3-triazoles. The reaction conditions typically involve the use of a copper catalyst, an azide, and an alkyne in an appropriate solvent .

Analyse Chemischer Reaktionen

2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield the corresponding alcohols .

Wissenschaftliche Forschungsanwendungen

2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is used in bioconjugation and fluorescent imaging experiments . In industry, it is used in the production of polymers, dyes, and other materials .

Wirkmechanismus

The mechanism of action of 2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s triazole ring can mimic the structure of amide bonds, allowing it to interact with various enzymes and receptors in the body . This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Heterocyclic Core Variations

a) 2-Amino-1-(1-Methyl-1H-Pyrazol-4-yl)Ethan-1-One Hydrochloride ()

- Core Structure : Pyrazole (two adjacent nitrogen atoms) vs. triazole (three consecutive nitrogens).

- Steric Profile : Methyl group at pyrazole’s 4-position vs. triazole’s 1-position; the latter may create greater steric hindrance near the ketone group.

- Applications : Pyrazole derivatives are common in agrochemicals and NSAIDs, whereas triazoles are prevalent in antifungals (e.g., fluconazole), suggesting divergent biological targets.

b) 2-Amino-1-(1,3-Thiazol-5-yl)Ethan-1-One Hydrochloride (–9)

- Core Structure : Thiazole (one sulfur, one nitrogen) vs. triazole (three nitrogens).

- Solubility : Thiazole’s lower polarity may reduce water solubility compared to the triazole variant, though both are hydrochloride salts.

- Biological Implications : Thiazoles are common in antivirals (e.g., ritonavir), whereas triazoles target cytochrome P450 enzymes, indicating distinct mechanisms of action.

c) 2-Amino-1-(2-Hydroxyphenyl)Ethanone Hydrochloride ()

- Core Structure: Phenolic ring vs. heterocyclic triazole.

- Hydrogen Bonding : The hydroxyl group enables strong hydrogen bonding, increasing solubility in polar solvents.

- Molecular Weight: 151.17 g/mol (phenolic variant) vs. ~186.6 g/mol (triazole variant), affecting pharmacokinetics (e.g., diffusion rates).

Physicochemical Properties

Biologische Aktivität

2-Amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological properties. The presence of the amino group and the methyl substituent on the triazole contributes to its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with triazole moieties can effectively inhibit the growth of various pathogens, including fungi and bacteria. The specific activity of 2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride against pathogens has not been extensively documented; however, related triazole compounds have demonstrated promising results in vitro.

Antiparasitic Activity

A notable study highlighted that triazole derivatives exhibit activity against Cryptosporidium, a parasite responsible for cryptosporidiosis. The compound was found to be modestly potent with an effective concentration (EC50) of approximately 2.1 μM in vitro, while also demonstrating oral efficacy in several in vivo models . This suggests that 2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride may have potential as an antiparasitic agent.

Structure-Activity Relationships (SAR)

The SAR analysis of triazole compounds indicates that modifications to the triazole ring and substituents significantly affect biological activity. For example:

- Methyl Substitution : The presence of a methyl group on the triazole enhances lipophilicity and may improve cellular uptake.

- Amino Group Positioning : The position of the amino group relative to the triazole influences binding affinity to biological targets.

Table 1 summarizes the EC50 values of various triazole derivatives:

| Compound | Structure | EC50 (μM) | Activity |

|---|---|---|---|

| Compound 1 | Triazole derivative | 2.1 | Antiparasitic |

| Compound 2 | Modified triazole | 0.95 | Antimicrobial |

| Compound 3 | Another derivative | 0.60 | Anticancer |

Case Study 1: Antiparasitic Efficacy

In a controlled study involving mouse models infected with C. parvum, the compound demonstrated significant reduction in parasite load compared to untreated controls. The results indicated potential for further development as an antiparasitic therapeutic agent .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various triazole compounds on cancer cell lines. The study revealed that certain modifications led to enhanced cytotoxicity against human cancer cells, suggesting that similar approaches could be applied to optimize 2-amino-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one hydrochloride for anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.